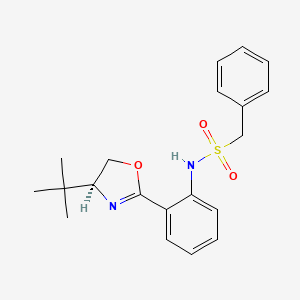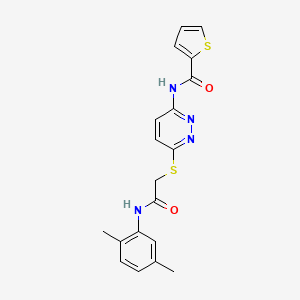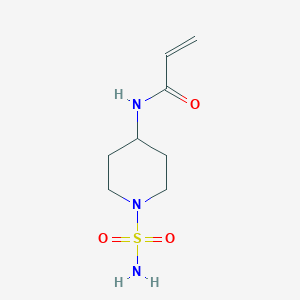
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide, also known as SP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. SP-1 is a small molecule inhibitor that has been shown to have potent anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. By inhibiting CAIX, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for the research of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide. One potential application is in the treatment of hypoxic tumors. Hypoxic tumors are tumors that have low oxygen levels, making them difficult to treat with traditional therapies. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to be effective in hypoxic conditions, making it a potential candidate for the treatment of hypoxic tumors.
Another potential application is in the treatment of inflammatory diseases. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-cancer properties, along with its anti-bacterial, anti-fungal, and anti-inflammatory properties, make it a promising candidate for future research. With further study, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide could potentially be used to treat a wide range of diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with propargylamine to form N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1-sulfamoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-7-3-5-11(6-4-7)15(9,13)14/h2,7H,1,3-6H2,(H,10,12)(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSOGXWHWMEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

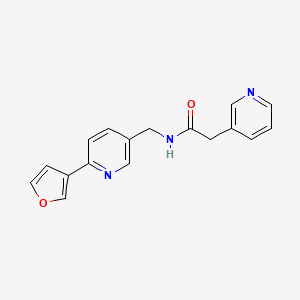
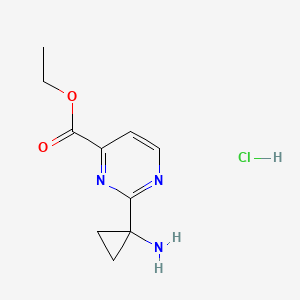
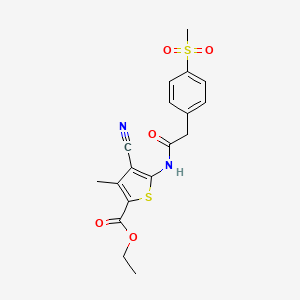
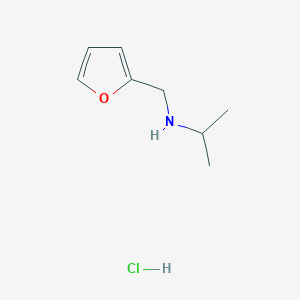
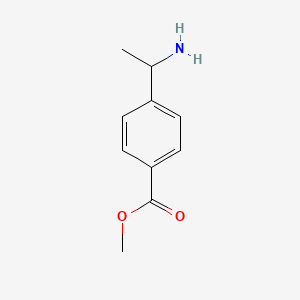
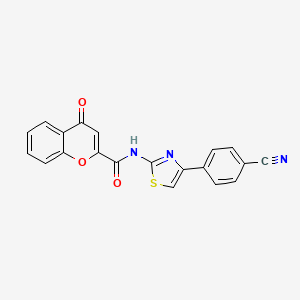
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
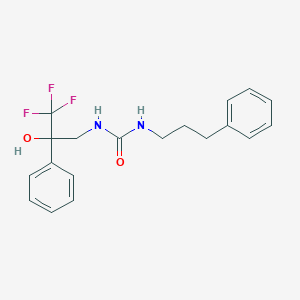
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
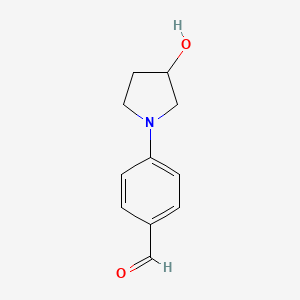

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
